5-(Furan-2-yl)-2-(methoxymethyl)-3-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
5-(Furan-2-yl)-2-(methoxymethyl)-3-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups such as furan, methoxy, and trifluoromethyl makes this compound particularly interesting for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Furan-2-yl)-2-(methoxymethyl)-3-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the furan ring: This step may involve a coupling reaction using a furan derivative.
Methoxymethylation and methoxylation: These steps can be carried out using methoxymethyl chloride and methanol in the presence of a base.
Trifluoromethylation: This can be achieved using trifluoromethylating agents such as trifluoromethyl iodide under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.
Reduction: Reduction reactions could target the pyrazolo[1,5-a]pyrimidine core or the methoxy groups, potentially forming hydroxyl derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the methoxy and trifluoromethyl positions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation products: Furan-2-carboxylic acid derivatives.
Reduction products: Hydroxyl derivatives of the pyrazolo[1,5-a]pyrimidine core.
Substitution products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions, receptor binding, and cellular pathways. Its diverse functional groups make it a versatile tool for biochemical assays.
Medicine
Potential medicinal applications include the development of new drugs targeting specific diseases. The compound’s structure suggests it could be a candidate for anti-inflammatory, anti-cancer, or anti-viral agents.
Industry
In industrial applications, the compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(Furan-2-yl)-2-(methoxymethyl)-3-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid synthesis.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share the core structure and may have similar biological activities.
Furan-containing compounds: Compounds with a furan ring often exhibit unique chemical reactivity and biological properties.
Trifluoromethylated compounds: The presence of a trifluoromethyl group can significantly alter the compound’s chemical and biological behavior.
Uniqueness
The uniqueness of 5-(Furan-2-yl)-2-(methoxymethyl)-3-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine lies in its combination of functional groups, which provides a distinct set of chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C20H16F3N3O3 |
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Molecular Weight |
403.4 g/mol |
IUPAC Name |
5-(furan-2-yl)-2-(methoxymethyl)-3-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C20H16F3N3O3/c1-27-11-15-18(12-5-7-13(28-2)8-6-12)19-24-14(16-4-3-9-29-16)10-17(20(21,22)23)26(19)25-15/h3-10H,11H2,1-2H3 |
InChI Key |
ROQPCXDUPWRTRB-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)OC)C4=CC=CO4)C(F)(F)F |
Origin of Product |
United States |
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